
Cetrimonium bromide
Descripción general
Descripción
Cetrimonium bromide, also known as CTAB, is a quaternary ammonium surfactant with the condensed structural formula [(C 16 H 33)N(CH 3) 3]Br . It is one of the components of the topical antiseptic cetrimide . The cetrimonium (hexadecyltrimethylammonium) cation is an effective antiseptic agent against bacteria and fungi . It is also one of the main components of some buffers for the extraction of DNA . It has been widely used in the synthesis of gold nanoparticles, mesoporous silica nanoparticles, and hair conditioning products .
Synthesis Analysis
In 1946, R. S. Shelton and co-workers at the William S. Merrell Company reported a synthesis of CTAB from cetyl (hexadecyl) bromide and trimethylamine . They prepared CTAB and several other compounds during a study of the efficacy of quaternary ammonium salts as what they termed “germicides” .Molecular Structure Analysis
The molecular formula of Cetrimonium bromide is C 19 H 42 BrN . The InChI key is LZZYPRNAOMGNLH-UHFFFAOYSA-M .Chemical Reactions Analysis
CTAB forms micelles in aqueous solutions. At 303 K (30 °C) it forms micelles with an aggregation number 75–120 (depending on the method of determination; average 95) and degree of ionization, α = 0.2–0.1 (fractional charge; from low to high concentration) .Physical And Chemical Properties Analysis
Cetrimonium bromide has a molar mass of 364.45 g/mol . It appears as a white powder . Its melting point ranges from 237 to 243 °C (459 to 469 °F; 510 to 516 K) and it decomposes . It is soluble in water, ethanol, and chloroform, but insoluble in ether and benzene .Aplicaciones Científicas De Investigación
Microemulsion Studies
CTAB has been used in the study of microemulsions . It has been used to study the effects of metal chlorides modifications on the solubilization of Rhodamine-B . The solubility of Rhodamine-B in different microemulsions were studied using UV-Visible spectroscopy .
Micellization Behaviors
CTAB has been studied for its micellization behaviors . Factors affecting the critical micelle concentration (cmc) of CTAB such as temperature, presence of organic co-solvent and presence of inorganic salt in the solution of CTAB have been reviewed .
Antimicrobial Compounds
CTAB is applied in the preparation of antimicrobial compounds . It is a Quaternary Ammonium Compound (QAC) and QACs are known for their hard surface cleaning, deodorization and antimicrobial properties .
Nanoparticle Synthesis
CTAB has applications in nanoparticle synthesis . It is used in the preparation of nano-particles and nano-crystallites .
DNA Extraction
CTAB is used in DNA extraction buffer systems . It is used in the preparation of DNA extraction buffers .
Pharmaceutical Applications
CTAB is used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Mecanismo De Acción
Target of Action
Cetrimonium bromide, also known as CTAB, is a quaternary ammonium surfactant . The primary target of CTAB is the cell membrane, where it acts as an antiseptic agent against bacteria and fungi . It is particularly effective in inhibiting cell migration and invasion in certain types of cancer cells .
Mode of Action
CTAB interacts with its targets, primarily the cell membranes, by disrupting their structure . This disruption is due to the cationic nature of CTAB, which allows it to interact with both polar and nonpolar endgroups of the cell membranes . This interaction leads to cell lysis and the isolation of certain macromolecules that exist primarily inside of the cell .
Biochemical Pathways
CTAB affects several biochemical pathways. It has been shown to modulate both the canonical and non-canonical Transforming Growth Factor-beta (TGF-β) signaling pathways . In the canonical pathway, CTAB reduces the levels of SMAD proteins, which are key signal transducers and transcriptional modulators in the TGF-β pathway . In the non-canonical pathway, CTAB restrains MAPK pathways like ERK1/2, p38 MAPK, JNK, and PI3K .
Pharmacokinetics
As a quaternary ammonium compound, it is known to form micelles in aqueous solutions . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The interaction of CTAB with its targets leads to several molecular and cellular effects. It alters the mesenchymal spindle-like morphology of cells and exerts inhibitory effects on cell migration and invasion . It also reduces the protein levels of various molecules involved in cell migration and invasion, such as matrix metalloproteinases (MMP-2, MMP-9), snail, slug, twist, vimentin, fibronectin, N-cadherin, and others . Furthermore, it increases the protein levels of tissue inhibitor matrix metalloproteinase-1 (TIMP-1), TIMP-2, and claudin-1 .
Action Environment
The action of CTAB can be influenced by environmental factors. For instance, CTAB forms micelles in aqueous solutions, and the degree of micelle formation can be influenced by temperature and concentration . Additionally, CTAB has been found to have a significant effect on the growth of semi-mature plants, indicating that it can interact with biological systems in various environments .
Safety and Hazards
Cetrimonium bromide can cause serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life . It is harmful if swallowed, causes skin irritation, and may cause damage to organs (gastrointestinal tract) through prolonged or repeated exposure if swallowed .
Propiedades
IUPAC Name |
hexadecyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
| Record name | Cetrimonium bromide [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5037028 | |
| Record name | Hexadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cetrimonium Bromide | |
CAS RN |
57-09-0, 8044-71-1 | |
| Record name | Hexadecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetrimonium bromide [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrimide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008044711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrimonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cetrimonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cetrimonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64N7M9BWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cetrimonium Bromide primarily exerts its cytotoxic effect by targeting mitochondria. [] This cationic quaternary amine compound inhibits H+-ATP synthase activity, leading to mitochondrial membrane potential depolarization. [] This disruption of mitochondrial function triggers apoptosis, characterized by reduced intracellular ATP levels, caspase activation, elevated sub-G1 cell population, and chromatin condensation. [] Additionally, Cetrimonium Bromide can react with tyrosine residues in cellular proteins, potentially inhibiting tyrosine phosphorylation and impacting cell signaling. [] In the context of bacterial cells, Cetrimonium Bromide disrupts cell membrane integrity, leading to cell lysis. []
ANone: Cetrimonium Bromide is a quaternary ammonium salt with the following characteristics:
ANone: Cetrimonium Bromide demonstrates compatibility with a range of materials and exhibits stability under various conditions, influencing its diverse applications. For instance:
- Reverse Micelles Extraction: Cetrimonium Bromide effectively forms reverse micelles with hexanol and isooctane, facilitating the purification of enzymes like feruloyl esterase. [] The extraction efficiency is influenced by factors like pH, ionic strength, and Cetrimonium Bromide concentration. []
- Gold Nanorod Synthesis: Cetrimonium Bromide acts as a stabilizing ligand in the synthesis of gold nanorods, influencing their size and morphology. [] Its aggregation behavior, tunable by additives like hexanol, impacts the growth mode and size uniformity of the resulting nanorods. []
ANone: Cetrimonium Bromide demonstrates catalytic activity in various reactions, often associated with its ability to form micelles and influence reaction kinetics. For instance:
- Friedel-Crafts Amidoalkylation: Cetrimonium Bromide catalyzes the Friedel-Crafts amidoalkylation of sesamols with N-Boc imines in aqueous media, providing a mild and efficient route to 6-amidoalkyl sesamols. []
A: While specific computational chemistry studies focused solely on Cetrimonium Bromide are limited in the provided literature, its application in computational contexts is evident. For example, researchers have used theoretical modeling to analyze the plasmon band shifts and broadening observed in silver nanorod substrates assembled with Cetrimonium Bromide. [] This modeling provided insights into the resonance coupling between assembled nanorods with different conformations. []
ANone: Cetrimonium Bromide's stability and formulation strategies are crucial for its various applications. For example:
A: While specific SHE regulations are not discussed in the provided articles, its presence in various products, including cosmetics [] and pharmaceuticals, indicates that its use is subject to regulatory oversight.
ANone: Cetrimonium Bromide has shown promising anticancer activity:
- In vitro: Studies demonstrate its cytotoxic effect against various head and neck cancer cell lines, while exhibiting minimal impact on normal fibroblasts. [] This selectivity highlights its potential to exploit cancer-specific metabolic aberrations. []
- In vivo: In mouse models, Cetrimonium Bromide exhibits antitumor efficacy by ablating the tumor-forming capacity of FaDu cells (a head and neck cancer cell line) and delaying the growth of established tumors. []
ANone: The provided literature does not contain information regarding specific resistance mechanisms or cross-resistance associated with Cetrimonium Bromide. Further research is needed to explore this aspect.
ANone: While generally considered safe for use in various applications, potential toxicity and adverse effects have been reported:
- Dermal and Ocular Irritation: Cetrimonium Bromide can cause dermal irritation and sensitization, as well as ocular irritation. [] This is a particular concern for leave-on cosmetic products, where prolonged exposure is possible. []
- Embryotoxicity and Teratogenicity: Studies in mice have shown that Cetrimonium Bromide can cause embryotoxicity and teratogenicity at specific doses. [] These findings highlight the importance of carefully considering the potential risks and benefits when using Cetrimonium Bromide.
ANone: Several analytical methods are employed to characterize and quantify Cetrimonium Bromide, each offering distinct advantages for specific applications:
- High Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection (HPLC-UV), is widely used for the quantitative determination of Cetrimonium Bromide in various matrices, including rinse-off cosmetics [] and water samples. []
- Derivative Spectrophotometry: This method provides a sensitive and selective approach for simultaneously determining Cetrimonium Bromide in pharmaceutical formulations, even in the presence of other active ingredients and excipients. []
- High Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This highly sensitive and specific method allows for the indirect determination of trace amounts of Cetrimonium Bromide in complex matrices like vaccines. [] The method relies on measuring the bromide ion released from the compound. []
ANone: While the provided articles do not extensively cover the environmental impact and degradation of Cetrimonium Bromide, its widespread use in various products raises concerns about its potential ecotoxicological effects. Further research is needed to assess its fate and behavior in the environment, as well as its potential impact on aquatic and terrestrial organisms.
ANone: Several alternatives and substitutes for Cetrimonium Bromide exist, each with its own set of properties, advantages, and limitations:
- Other Quaternary Ammonium Compounds: Numerous other quaternary ammonium compounds, such as benzalkonium chloride, cetylpyridinium chloride, and steartrimonium chloride, possess similar properties and find applications in various fields. [, ]
- Alternative Antiseptic Agents: Depending on the specific application, alternative antiseptic agents, like chlorhexidine, iodine compounds, and silver-based antimicrobials, may serve as suitable substitutes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


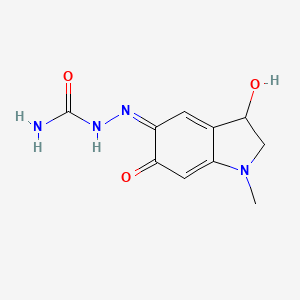
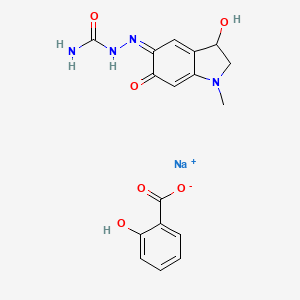
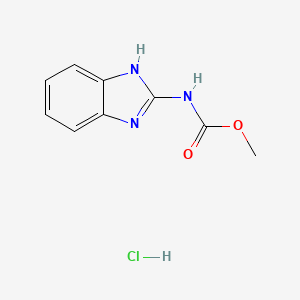

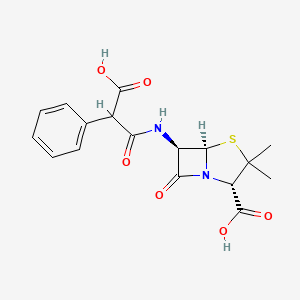

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
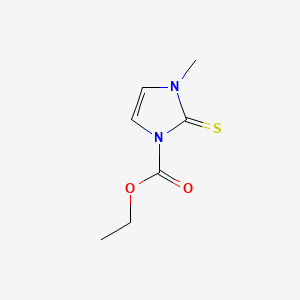
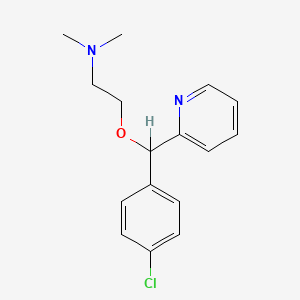

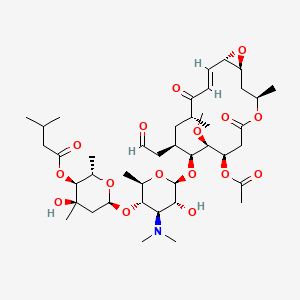
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)
